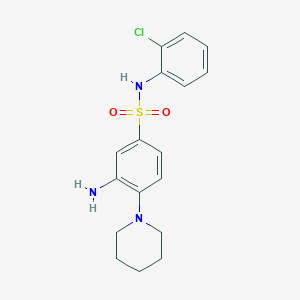

3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide

CAS No.: 328028-28-0

Cat. No.: VC4384769

Molecular Formula: C17H20ClN3O2S

Molecular Weight: 365.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 328028-28-0 |

|---|---|

| Molecular Formula | C17H20ClN3O2S |

| Molecular Weight | 365.88 |

| IUPAC Name | 3-amino-N-(2-chlorophenyl)-4-piperidin-1-ylbenzenesulfonamide |

| Standard InChI | InChI=1S/C17H20ClN3O2S/c18-14-6-2-3-7-16(14)20-24(22,23)13-8-9-17(15(19)12-13)21-10-4-1-5-11-21/h2-3,6-9,12,20H,1,4-5,10-11,19H2 |

| Standard InChI Key | SMMGKKGMWHLNNQ-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a central benzene ring substituted at three positions:

-

Position 1: A sulfonamide group (-SO2NH-) linked to a 2-chlorophenyl ring.

-

Position 3: A primary amino group (-NH2).

-

Position 4: A piperidin-1-yl group, introducing a nitrogen-containing heterocycle.

The molecular formula is C17H20ClN3O2S, with a molecular weight of 365.87 g/mol . The piperidine moiety contributes to the molecule’s three-dimensional conformation, potentially enhancing interactions with hydrophobic enzyme pockets, while the sulfonamide group offers hydrogen-bonding capabilities critical for target binding .

Stereoelectronic Properties

-

Lipophilicity: The piperidine ring (logP ~1.5) and 2-chlorophenyl group (logP ~2.8) confer moderate lipophilicity, suggesting balanced membrane permeability.

-

Ionization: The sulfonamide (pKa ~10) and amino group (pKa ~9.5) remain largely unionized at physiological pH, favoring passive diffusion across biological barriers .

-

Solubility: Limited aqueous solubility (<0.1 mg/mL) is anticipated due to aromatic stacking, necessitating formulation strategies for in vivo applications .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically follows a multi-step approach (Figure 1):

Step 1: Preparation of 3-Nitro-4-(piperidin-1-yl)benzenesulfonyl Chloride

-

Nitration: Introduction of a nitro group at position 3 of 4-(piperidin-1-yl)benzene via mixed acid (HNO3/H2SO4) .

-

Sulfonation: Reaction with chlorosulfonic acid (ClSO3H) to install the sulfonyl chloride group at position 1 .

Step 2: Sulfonamide Formation

The sulfonyl chloride intermediate reacts with 2-chloroaniline in aqueous basic media (pH 9–10) to yield 3-nitro-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzenesulfonamide .

Step 3: Reduction of Nitro Group

Catalytic hydrogenation (H2/Pd-C) or Fe/HCl reduces the nitro group to an amine, producing the final compound .

Process Optimization

Physicochemical Properties

The compound’s low solubility necessitates prodrug strategies or salt formation for preclinical testing.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (¹H NMR)

-

Aromatic Protons:

-

Piperidine Protons:

Mass Spectrometry

Applications and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume